molecular formula C5H9ClN2 B1438404 (R)-Pyrrolidine-3-carbonitrile hydrochloride CAS No. 1153950-54-9

(R)-Pyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B1438404
CAS No.: 1153950-54-9
M. Wt: 132.59 g/mol
InChI Key: LMBZZTJQNYGICT-JEDNCBNOSA-N
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Description

®-Pyrrolidine-3-carbonitrile hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidine-3-carbonitrile hydrochloride typically involves the reaction of ®-pyrrolidine-3-carbonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

    Starting Material: ®-Pyrrolidine-3-carbonitrile.

    Reagent: Hydrochloric acid.

    Conditions: The reaction is usually conducted at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidine-3-carbonitrile hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.

    Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Amides and Carboxylic Acids: From oxidation.

    Amines: From reduction.

    Substituted Pyrrolidines: From nucleophilic substitution.

Scientific Research Applications

®-Pyrrolidine-3-carbonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Pyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-Pyrrolidine-3-carbonitrile hydrochloride: The enantiomer of ®-Pyrrolidine-3-carbonitrile hydrochloride.

    Pyrrolidine-2-carbonitrile hydrochloride: A structural isomer with different reactivity.

    Pyrrolidine-3-carboxamide hydrochloride: A derivative with an amide group instead of a nitrile.

Uniqueness

®-Pyrrolidine-3-carbonitrile hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or structural isomers. This makes it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(3R)-pyrrolidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBZZTJQNYGICT-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655098
Record name (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153950-54-9
Record name (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-pyrrolidine-3-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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